N-Butyl-2-ethyl-N-(2-ethylhexyl)hexan-1-amine
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Overview
Description
N-Butyl-2-ethyl-N-(2-ethylhexyl)hexan-1-amine: is an organic compound with the molecular formula C16H35N. It is a clear, colorless to slightly yellow liquid with a slight ammonia-like odor. This compound is primarily used as an intermediate in the production of surfactants, emulsifiers, and other chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2-ethyl-N-(2-ethylhexyl)hexan-1-amine typically involves the reaction of 2-ethylhexanol with ammonia. The reaction is carried out in a reactor under controlled temperature and pressure conditions. The process involves the following steps:
Aldol Condensation: 2-ethylhexanol undergoes aldol condensation to form 2-ethyl-2-hexenal.
Hydrogenation: The 2-ethyl-2-hexenal is then hydrogenated to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of bifunctional catalysts such as Ni/Ce-Al2O3. The reaction conditions are optimized to achieve high yields and selectivity. The process parameters include:
Ni loading: 10%
Calcination temperature: 550°C for 5 hours
Reduction temperature: 570°C for 4 hours
Reaction temperature: 170°C
Reaction pressure: 4.0 MPa
Reaction time: 8 hours.
Chemical Reactions Analysis
Types of Reactions: N-Butyl-2-ethyl-N-(2-ethylhexyl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions with halogens and other reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Oxidation Products: Corresponding oxides and alcohols.
Reduction Products: Primary and secondary amines.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
N-Butyl-2-ethyl-N-(2-ethylhexyl)hexan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: Employed in the study of cell membrane interactions and permeability.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of lubricants, plasticizers, and other chemical products.
Mechanism of Action
The mechanism of action of N-Butyl-2-ethyl-N-(2-ethylhexyl)hexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors on cell membranes, altering signal transduction processes.
Comparison with Similar Compounds
2-Ethylhexylamine: A similar compound with a shorter carbon chain.
Diisooctylamine: Another related compound with two 2-ethylhexyl groups.
N-Butyl-2-ethylhexylamine: A compound with a similar structure but different functional groups
Uniqueness: N-Butyl-2-ethyl-N-(2-ethylhexyl)hexan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
18240-52-3 |
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Molecular Formula |
C20H43N |
Molecular Weight |
297.6 g/mol |
IUPAC Name |
N-butyl-2-ethyl-N-(2-ethylhexyl)hexan-1-amine |
InChI |
InChI=1S/C20H43N/c1-6-11-14-19(9-4)17-21(16-13-8-3)18-20(10-5)15-12-7-2/h19-20H,6-18H2,1-5H3 |
InChI Key |
MFTWIYZBZWSVRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN(CCCC)CC(CC)CCCC |
Origin of Product |
United States |
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